molecular formula C20H20N2O5 B12778486 Antipyrine acetylsalicylate CAS No. 569-84-6

Antipyrine acetylsalicylate

Cat. No.: B12778486
CAS No.: 569-84-6
M. Wt: 368.4 g/mol
InChI Key: DXKXOTURGHVQIW-UHFFFAOYSA-N
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Description

Antipyrine acetylsalicylate is a compound formed by the combination of antipyrine and acetylsalicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while acetylsalicylic acid, commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The combination of these two compounds results in a molecule that possesses the therapeutic properties of both components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antipyrine acetylsalicylate involves the esterification of antipyrine with acetylsalicylic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:

Antipyrine+Acetylsalicylic AcidAntipyrine Acetylsalicylate+Water\text{Antipyrine} + \text{Acetylsalicylic Acid} \rightarrow \text{this compound} + \text{Water} Antipyrine+Acetylsalicylic Acid→Antipyrine Acetylsalicylate+Water

In a laboratory setting, the reaction is carried out by mixing antipyrine and acetylsalicylic acid in the presence of an acid catalyst such as sulfuric acid. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Antipyrine acetylsalicylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of antipyrine and acetylsalicylic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring of the antipyrine moiety.

    Substitution: The acetyl group in acetylsalicylic acid can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.

Major Products Formed

    Hydrolysis: Antipyrine and acetylsalicylic acid.

    Oxidation: Oxidized derivatives of antipyrine and acetylsalicylic acid.

    Substitution: Substituted derivatives of acetylsalicylic acid.

Scientific Research Applications

Antipyrine acetylsalicylate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its combined analgesic and anti-inflammatory properties, making it a candidate for pain relief and anti-inflammatory treatments.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Antipyrine: An analgesic and antipyretic agent used for pain relief and fever reduction.

    Acetylsalicylic Acid (Aspirin): A widely used NSAID with analgesic, antipyretic, and anti-inflammatory properties.

    Paracetamol (Acetaminophen): An analgesic and antipyretic agent with a different mechanism of action compared to NSAIDs.

Uniqueness

Antipyrine acetylsalicylate is unique due to its combination of the therapeutic properties of both antipyrine and acetylsalicylic acid. This dual action makes it a versatile compound for pain relief and anti-inflammatory treatments. Unlike paracetamol, which primarily acts on the central nervous system, this compound also targets peripheral inflammation through COX inhibition.

Properties

569-84-6

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O.C9H8O4/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-8H,1-2H3;2-5H,1H3,(H,11,12)

InChI Key

DXKXOTURGHVQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

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